1,3-二溴-2,4-二氯苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dibromo-2,4-dichlorobenzene is a useful research compound. Its molecular formula is C6H2Br2Cl2 and its molecular weight is 304.79. The purity is usually 95%.

BenchChem offers high-quality 1,3-Dibromo-2,4-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2,4-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

1,3-二溴-2,4-二氯苯被用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该化合物可以在该领域以多种方式使用,例如在研究蛋白质相互作用、翻译后修饰或蛋白质构象方面。

有机合成

该化合物可以作为有机合成中的构建块 . 有机合成是一种通过连接更简单的分子来构建复杂有机分子的方法。这个过程是开发新药物和材料的基础。

药物

虽然没有关于1,3-二溴-2,4-二氯苯在药物中的应用的具体信息,但溴化和氯化化合物经常用于新药的开发 . 因此,该化合物可能在该领域有应用。

农用化学品

与药物类似,溴化和氯化化合物也用于农用化学品的开发 . 这些化学物质在农业中用于多种用途,例如害虫防治或促进植物生长。

染料

溴化和氯化化合物可用于染料的生产 . 因此,1,3-二溴-2,4-二氯苯可能用于开发新的染料。

作用机制

Target of Action

The primary target of 1,3-Dibromo-2,4-dichlorobenzene is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .

Mode of Action

1,3-Dibromo-2,4-dichlorobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- Step 1 : The electrophile (in this case, the bromine or chlorine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate inFriedel-Crafts reactions , which are key steps in many biochemical pathways .

Pharmacokinetics

Given its molecular weight of304.79 Da , it’s likely that the compound has good bioavailability.

Result of Action

The result of 1,3-Dibromo-2,4-dichlorobenzene’s action is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions .

Action Environment

The action of 1,3-Dibromo-2,4-dichlorobenzene can be influenced by various environmental factors. For instance, the efficiency of the electrophilic aromatic substitution process can be affected by the presence of other chemical groups on the benzene ring . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

生物活性

1,3-Dibromo-2,4-dichlorobenzene (C6H2Br2Cl2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

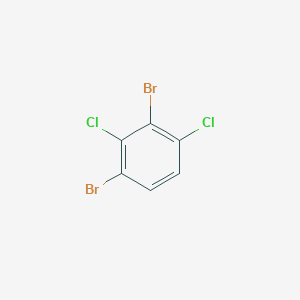

1,3-Dibromo-2,4-dichlorobenzene is characterized by two bromine atoms and two chlorine atoms attached to a benzene ring. Its structure can be represented as follows:

This unique substitution pattern contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of 1,3-dibromo-2,4-dichlorobenzene is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Nucleophilic Substitution Reactions : The presence of electron-withdrawing halogen atoms enhances the compound's susceptibility to nucleophilic attack, leading to the formation of reactive intermediates that can interact with biomolecules.

- Cytotoxicity : Studies have indicated that derivatives of dibromodichlorobenzenes exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth in various cancer types .

Cytotoxicity Assessment

A study published in PubMed evaluated the cytotoxic effects of halogenated compounds, including 1,3-dibromo-2,4-dichlorobenzene. The results demonstrated that these compounds exhibited potent cytotoxicity against human cancer cell lines such as KB (oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma), with IC50 values around 10 μM .

Toxicological Studies

Toxicological assessments have revealed that exposure to halogenated aromatic compounds can lead to adverse health effects. For example:

- Acute Toxicity : In laboratory settings, exposure to high concentrations has been linked to acute toxicity in mammals. However, the specific risk associated with 1,3-dibromo-2,4-dichlorobenzene remains less understood compared to other halogenated compounds like para-dichlorobenzene .

- Metabolic Pathways : The metabolism of similar compounds typically involves hydroxylation followed by conjugation reactions. These metabolic pathways can lead to the formation of toxic metabolites that may exert genotoxic effects .

Comparative Biological Activity Table

属性

IUPAC Name |

1,3-dibromo-2,4-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDFUBIELPUTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Br)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。